![molecular formula C7H5F4NO B1407672 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine CAS No. 1227599-04-3](/img/structure/B1407672.png)
3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine
Overview
Description
3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine, commonly known as FMTP, is an important organic compound used in a variety of scientific research and industrial applications. It is a derivate of pyridine, a heterocyclic aromatic compound, and is a versatile building block for the synthesis of various organic molecules. FMTP is a colorless liquid with a strong, pungent odor and is soluble in organic solvents. This compound has a wide range of uses in organic synthesis due to its unique properties and reactivity, and it is also used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
1. Deprotometalation of Substituted Pyridines
A study by Hedidi et al. (2016) explored the deprotometalation of various methoxy- and fluoro-pyridines, including compounds similar to 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine. The research focused on efficient functionalization and regioselectivity, with specific mention of dideprotonation observed in similar fluoro-pyridine compounds (Hedidi et al., 2016).
2. Synthesis of Fluorinated Pyridines
Sokolov et al. (2009) studied the reactions leading to 3-fluoro-2-trifluoromethylimidazo pyridines, closely related to the compound . Their work highlights the synthesis process and reactions with sodium methoxide, contributing to the field of fluorinated pyridine derivatives (Sokolov et al., 2009).
3. Domino Process in Pyridine Synthesis
Chen et al. (2010) described a novel strategy for synthesizing polysubstituted pyridines, including 3-fluoro and 3-trifluoromethyl pyridines. The study emphasizes a C-F bond breaking technique, offering a new approach to pyridine synthesis (Chen et al., 2010).
4. Applications in Medicinal Chemistry
Several studies have explored the use of fluorinated pyridines, including compounds similar to 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine, in medicinal chemistry. This includes research on nicotinic acetylcholine receptors and the development of radiotracers for studying these receptors (Horti et al., 1998), (Scheffel et al., 1998).
5. QSAR Studies for Kinase Inhibitors
Caballero et al. (2011) conducted docking and quantitative structure-activity relationship (QSAR) studies on derivatives of fluorinated pyridines, including 3-fluoro-pyridines, to evaluate their efficacy as c-Met kinase inhibitors. This study provides valuable insights into the molecular features contributing to inhibitory activity (Caballero et al., 2011).
6. Development of Fluorescent Sensors
Research by Darabi et al. (2016) on the synthesis of dithiazolopyridines, which include functional groups similar to 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine, highlighted their potential as fluorescent sensors. The study emphasized different recognition manners of transition metal ions and protons (Darabi et al., 2016).
properties
IUPAC Name |
3-fluoro-2-methoxy-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-6-5(8)4(2-3-12-6)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBQRHJOPSWUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247339 | |
Record name | 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine | |
CAS RN |
1227599-04-3 | |
Record name | 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227599-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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